3-Methyl-2-o-tolyl-piperidine

Description

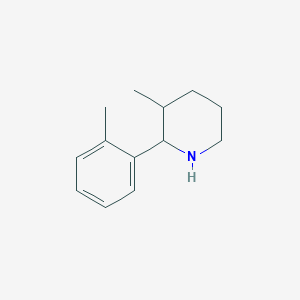

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

3-methyl-2-(2-methylphenyl)piperidine |

InChI |

InChI=1S/C13H19N/c1-10-6-3-4-8-12(10)13-11(2)7-5-9-14-13/h3-4,6,8,11,13-14H,5,7,9H2,1-2H3 |

InChI Key |

FVHHZRPILIWQOM-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCNC1C2=CC=CC=C2C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyl 2 O Tolyl Piperidine

Classical and Established Synthetic Routes

Traditional methods for piperidine (B6355638) synthesis have been refined over the years to provide reliable access to a wide range of derivatives. These routes often involve the formation of the heterocyclic ring from acyclic precursors through various cyclization strategies.

Reductive Amination Strategies for Piperidine Ring Formation

Reductive amination is a cornerstone of amine synthesis and has been effectively applied to the formation of piperidine rings. This method typically involves the condensation of a dicarbonyl compound or a keto-aldehyde with an amine, followed by in-situ reduction of the resulting imine or enamine intermediate. For the synthesis of a 2,3-disubstituted piperidine like 3-Methyl-2-o-tolyl-piperidine, a suitable 1,5-dicarbonyl precursor would be required. The intramolecular version of this reaction is particularly powerful for forming heterocyclic rings researchgate.net. A combination of reductive amination and an intramolecular Mannich-type reaction has been shown to be effective for creating polysubstituted piperidines with predictable diastereoselectivity nih.gov.

The general mechanism involves two key steps:

Imine/Enamine Formation: A δ-amino ketone or a related precursor undergoes intramolecular condensation to form a cyclic imine or enamine.

Reduction: The cyclic intermediate is then reduced to the corresponding piperidine.

Various reducing agents can be employed, with the choice influencing the stereochemical outcome of the reaction.

Mannich Reactions in Piperidine Synthesis

The Mannich reaction is a three-component condensation involving an amine, a non-enolizable aldehyde (like formaldehyde), and a compound with an active hydrogen. This reaction is instrumental in building substituted piperidine frameworks. Stereoselective Mannich reactions are particularly valuable for creating the core of piperidine alkaloids researchgate.net. A three-component vinylogous Mannich-type reaction has been developed for the assembly of multi-substituted chiral piperidines, inspired by the biosynthesis of piperidine natural products rsc.org. This approach can provide access to versatile dihydropyridinone intermediates that can be further elaborated to the desired piperidine derivatives rsc.org.

For instance, a pseudo-six-component synthesis employing benzaldehydes, malononitrile, and ammonium (B1175870) acetate (B1210297) can yield polysubstituted piperidines with high stereoselectivity nih.gov. The reaction proceeds through a Michael/Mannich cascade, demonstrating the versatility of this approach in constructing complex piperidine structures nih.gov.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a broad category of reactions where a linear molecule containing both a nucleophile and an electrophile reacts to form a cyclic product. In the context of piperidine synthesis, this often involves the formation of a carbon-nitrogen or carbon-carbon bond to close the six-membered ring.

Several strategies fall under this category:

Radical Cyclization: Intramolecular radical C-H amination/cyclization of linear amines can be initiated through electrolysis or copper catalysis nih.gov.

Hydride Transfer Cyclization: Alkene group-bearing amides can undergo intramolecular cyclization via hydride transfer nih.gov.

Reductive Hydroamination/Cyclization: A cascade reaction involving the hydroamination and cyclization of alkynes can lead to the formation of the piperidine ring nih.gov.

Aza-Prins Cyclization: This reaction can be used to generate trisubstituted piperidines with diastereoselectivity semanticscholar.org.

The regioselectivity of these cyclizations (e.g., 6-endo-trig vs. 5-exo-trig) can often be controlled by the choice of solvent and reaction conditions nih.gov.

Hydrogenation/Reduction Techniques for Piperidine Ring Construction

The hydrogenation of pyridine (B92270) precursors is a direct and widely used method for the synthesis of piperidines. This approach is attractive due to the commercial availability of a vast array of substituted pyridines. The hydrogenation of 2,3-disubstituted pyridines is particularly relevant for the synthesis of this compound.

Key aspects of this methodology include:

Catalysts: A variety of heterogeneous and homogeneous catalysts are employed, with platinum, palladium, and rhodium being common choices. Platinum oxide (PtO2) has been used for the hydrogenation of substituted pyridines researchgate.net. A rhodium oxide (Rh2O3) catalyst has been shown to be effective for the reduction of various unprotected pyridines under mild conditions rsc.org.

Stereoselectivity: The hydrogenation of multisubstituted pyridines often yields the cis product as the major isomer rsc.org. For example, a hydroboration/hydrogenation cascade of pyridines has been developed that is cis-selective and particularly effective for 2,3-disubstituted pyridines nih.gov.

Reaction Conditions: The reaction conditions, such as pressure and temperature, can significantly influence the outcome. Flow chemistry reactors like the H-Cube® allow for safe hydrogenation at high pressures and temperatures, which can be necessary for difficult-to-reduce pyridines thalesnano.com.

| Catalyst | Substrate | Product | Diastereoselectivity | Reference |

| Borenium | 2,3-disubstituted pyridines | cis-piperidines | High | nih.gov |

| Rh2O3 | Multisubstituted pyridines | Mainly cis-piperidines | Varies | rsc.org |

| Pt/C | Asymmetrical pyridine derivatives | Mixture of cis and trans | 1.7:1 (cis favored at 80 bar) | thalesnano.com |

Advanced Stereoselective Synthesis of this compound and its Analogues

The demand for enantiomerically pure pharmaceuticals has driven the development of advanced stereoselective synthetic methods. These approaches aim to control the three-dimensional arrangement of atoms in the target molecule, which is crucial for its biological activity.

Catalytic Asymmetric Methodologies

Catalytic asymmetric synthesis utilizes chiral catalysts to induce enantioselectivity in a reaction, providing access to specific stereoisomers.

Asymmetric Hydrogenation:

Asymmetric hydrogenation of prochiral pyridinium salts or dihydropyridines is a powerful strategy for obtaining chiral piperidines. A rhodium-catalyzed asymmetric carbometalation of dihydropyridines has been reported to produce 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity, which can then be reduced to the corresponding piperidines nih.govsnnu.edu.cnorganic-chemistry.org. This three-step process involves:

Partial reduction of the pyridine.

Rh-catalyzed asymmetric carbometalation.

A final reduction step.

Enantioselective Cyclization:

Copper-catalyzed asymmetric cyclizative aminoboration of aminoalkenes has been developed for the enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines nih.govresearchgate.net. This method offers a broad substrate scope and mild reaction conditions nih.govresearchgate.net. The synthetic utility of this protocol has been demonstrated in the synthesis of key chiral intermediates for pharmaceuticals nih.gov.

| Method | Catalyst System | Product | Enantioselectivity | Reference |

| Asymmetric Carbometalation | Rh-catalyzed | 3-substituted tetrahydropyridines | High | nih.govsnnu.edu.cnorganic-chemistry.org |

| Asymmetric Cyclizative Aminoboration | Cu/(S, S)-Ph-BPE | 2,3-cis-disubstituted piperidines | Excellent | nih.govresearchgate.net |

| Rh(III)-Catalyzed C-H Activation/Hydrogenation | Cp*Rh(III) diacetates / Pd-catalyst | Piperidines | Not specified | nih.gov |

Diastereoselective Approaches Utilizing Chiral Auxiliaries

Chiral auxiliaries are a classic and reliable method for directing the stereochemical outcome of a reaction. The auxiliary is temporarily incorporated into one of the reactants to guide the formation of new stereocenters, and is subsequently removed. For piperidine synthesis, carbohydrate-based auxiliaries, such as D-arabinopyranosylamine, have proven effective. cdnsciencepub.comresearchgate.net By forming an aldimine with the auxiliary, a domino Mannich–Michael reaction with a diene (e.g., Danishefsky's diene) can produce dehydropiperidinone intermediates with high diastereoselectivity. cdnsciencepub.com Subsequent functionalization, such as enolate alkylation to introduce the methyl group at the C3 position, would proceed under the stereodirecting influence of the auxiliary, leading to trans-substituted products. cdnsciencepub.com

Oxazolidinones, another widely used class of chiral auxiliaries, can be employed in various bond-forming reactions. sigmaaldrich.com For instance, an N-acyl oxazolidinone can undergo diastereoselective conjugate addition or alkylation reactions to build the piperidine precursor framework, with the auxiliary controlling the stereochemistry before the cyclization step.

Kinetic Resolution Techniques for Enantiopure Piperidines

When an asymmetric synthesis is not feasible or provides low enantioselectivity, kinetic resolution of a racemic mixture is a powerful alternative. This technique involves the differential reaction of the two enantiomers with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantioenriched starting material from the derivatized product.

For 2,3-disubstituted piperidines, a catalytic kinetic resolution using chiral hydroxamic acids in combination with achiral N-heterocyclic carbenes (NHCs) has been shown to be effective. nih.govnih.gov This method involves the enantioselective acylation of the piperidine's secondary amine. The process can achieve high selectivity factors (s), enabling the isolation of one enantiomer in high purity. nih.gov DFT studies have indicated that the selectivity is influenced by a preference for the acylation of conformers where the α-substituent (the o-tolyl group) is in an axial position. nih.govnih.gov Another approach involves using the chiral base sparteine with n-BuLi for the kinetic resolution of N-Boc-2-arylpiperidines, where one enantiomer is preferentially deprotonated and can be trapped with an electrophile. acs.org

Table 3: Comparison of Kinetic Resolution Methods for Piperidines

| Method | Chiral Reagent/Catalyst | Reaction Type | Selectivity Factor (s) |

| Catalytic Acylation | Chiral Hydroxamic Acid / Achiral NHC | Enantioselective Acylation | Up to 52 for disubstituted piperidines. nih.govnih.gov |

| Deprotonation | (-)-Sparteine / n-BuLi | Enantioselective Deprotonation/Trapping | High enantiomeric ratios for 2-arylpiperidines. acs.org |

Asymmetric Cyclization Processes

Asymmetric cyclization reactions establish the stereochemistry of the ring during the cyclization event itself. The intramolecular aza-Michael reaction is a prominent example. whiterose.ac.uk This reaction can be catalyzed by a chiral phosphoric acid (CPA), which acts as a Brønsted acid to activate the substrate and induce enantioselectivity during the ring-closing step. whiterose.ac.ukrsc.orgwhiterose.ac.uk A linear precursor, such as an N-protected amino-hexene derivative, can be "clipped" with a thioacrylate via metathesis and then "cycled" using the CPA catalyst to form the piperidine ring with high enantiomeric excess. rsc.orgwhiterose.ac.uk

Another powerful method is the gold-catalyzed cyclization of N-homopropargyl amides. nih.gov This process generates a cyclic imidate that can be reduced in situ, leading to a spontaneous Ferrier rearrangement to furnish a piperidin-4-one. This intermediate can then be further elaborated to the target this compound. The modularity of this approach allows for the straightforward synthesis of enantiopure precursors, translating into an enantioselective synthesis of the final piperidine product. nih.gov

Novel Synthetic Strategies and Innovations

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, scalability, and reaction efficiency. The synthesis of chiral piperidines has been successfully adapted to flow protocols. For instance, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents can be performed in a continuous flow reactor to produce α-substituted piperidines in high yields and diastereoselectivities within minutes. acs.orgorganic-chemistry.org This rapid and scalable process is highly valuable for producing drug precursors.

Furthermore, electroreductive cyclization in a flow microreactor represents an innovative approach. researchgate.net This method can synthesize piperidine derivatives by reacting an imine with a terminal dihaloalkane. The large surface-area-to-volume ratio of the microreactor enhances the efficiency of the electrochemical reduction at the cathode, leading to better yields compared to batch reactions. researchgate.net Adapting such technologies to the synthesis of this compound could provide a more efficient and scalable manufacturing route.

Photocatalytic and Biocatalytic Transformations

Recent advancements in synthetic chemistry have championed the use of photocatalysis and biocatalysis as powerful tools for the construction of complex molecular architectures under mild and environmentally benign conditions. However, a comprehensive review of the scientific literature reveals a notable absence of specific studies detailing the synthesis of this compound through either photocatalytic or biocatalytic methods.

While the broader field of piperidine synthesis has seen the application of these modern techniques, their specific application to this particular substituted piperidine derivative has not been documented in available research. General photocatalytic approaches to piperidine synthesis often involve the generation of radical intermediates and their subsequent cyclization, a strategy that could theoretically be adapted for the synthesis of this compound. Similarly, biocatalytic methods, frequently employing enzymes such as imine reductases or transaminases, have been successfully utilized for the asymmetric synthesis of various piperidine analogues. The substrate scope of these enzymatic systems is a critical factor, and to date, no studies have reported the successful transformation of precursors leading to this compound.

The lack of specific data precludes the presentation of detailed research findings or data tables for the photocatalytic or biocatalytic synthesis of this target compound.

Mechanistic Investigations of Synthetic Transformations

A thorough understanding of reaction mechanisms is paramount for the optimization of synthetic routes and the rational design of new transformations. In the context of this compound, the absence of established photocatalytic or biocatalytic synthetic routes inherently means that there are no corresponding mechanistic investigations to report.

Mechanistic studies in photocatalysis typically involve techniques such as luminescence quenching experiments, cyclic voltammetry, and computational modeling to elucidate the roles of the photocatalyst, substrates, and reaction intermediates. For biocatalytic transformations, mechanistic insights are often gained through a combination of structural biology, enzyme kinetics, and the use of substrate analogues to probe the enzyme's active site and catalytic cycle.

As no specific photocatalytic or biocatalytic syntheses for this compound have been described, the scientific community has not yet undertaken mechanistic studies in this specific area. Future research efforts that successfully develop such synthetic methodologies will undoubtedly be followed by detailed mechanistic investigations to unravel the intricacies of these novel transformations.

Advanced Structural Elucidation and Conformational Analysis

Stereochemical Assignment of 3-Methyl-2-o-tolyl-piperidine Isomers

Assigning the relative (cis/trans) and absolute (R/S) configuration of the stereoisomers is accomplished through a combination of spectroscopic and crystallographic methods.

NMR spectroscopy is a primary tool for determining the relative stereochemistry and preferred solution-state conformation of disubstituted piperidines. nih.govrsc.org Analysis of ¹H and ¹³C NMR spectra, including chemical shifts, and particularly proton-proton coupling constants (³J_HH), provides detailed structural insights.

For 2,3-disubstituted piperidines, the magnitude of the vicinal coupling constant between the protons at C2 and C3 (H2 and H3) is highly dependent on the dihedral angle between them. The trans isomer is expected to exist predominantly in a chair conformation where both the o-tolyl and methyl groups occupy equatorial positions to minimize steric strain. This places the H2 and H3 protons in a diaxial arrangement, which corresponds to a large coupling constant, typically in the range of 10–12 Hz. ias.ac.in

Conversely, the cis isomer must have one substituent in an axial position and the other in an equatorial position. The preferred conformation would place the bulkier o-tolyl group in the equatorial position, forcing the methyl group to be axial. In this arrangement, the relationship between H2 and H3 is axial-equatorial, resulting in a much smaller coupling constant, generally between 2–5 Hz. libretexts.org

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for confirming stereochemical assignments. researchgate.net For the cis isomer, a NOESY experiment would be expected to show a spatial correlation (cross-peak) between the protons of the C3-methyl group and the H2 proton, a proximity that is absent in the diequatorial trans isomer.

Table 1: Predicted ¹H and ¹³C NMR Data for cis- and trans-3-Methyl-2-o-tolyl-piperidine Note: This table presents hypothetical data based on established principles for substituted piperidines.

| Assignment | trans Isomer (2e,3e) | cis Isomer (2e,3a) |

| ¹H Chemical Shift (δ, ppm) | ||

| H2 | ~3.5 | ~3.8 |

| H3 | ~1.9 | ~2.2 |

| C3-CH₃ | ~0.9 (d) | ~1.1 (d) |

| ¹H-¹H Coupling Constant (Hz) | ||

| ³J(H2,H3) | ~11 | ~4 |

| ¹³C Chemical Shift (δ, ppm) | ||

| C2 | ~65 | ~62 |

| C3 | ~38 | ~35 |

| C4 | ~30 | ~28 |

| C5 | ~26 | ~24 |

| C6 | ~47 | ~46 |

| C3-CH₃ | ~18 | ~16 |

Single-crystal X-ray crystallography provides the most definitive method for the unambiguous determination of molecular structure. nih.gov This technique can confirm the relative stereochemistry (cis or trans) and, for an enantiomerically pure sample, establish the absolute configuration of the stereocenters. nih.gov The analysis of anomalous dispersion data allows for the calculation of the Flack parameter, which confirms the correct absolute structure assignment.

The crystallographic data would reveal the precise solid-state conformation, including bond lengths, bond angles, and torsion angles. For this compound, this would confirm the adoption of a chair conformation and definitively show the axial or equatorial orientation of the methyl and o-tolyl substituents. researchgate.net For instance, in the cis isomer, X-ray analysis would be expected to show the o-tolyl group in an equatorial position and the methyl group in an axial position within the crystal lattice.

Table 2: Representative Crystallographic Data for a Hypothetical Isomer of this compound Note: This table contains plausible data for a representative crystal structure.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.3 |

| b (Å) | 15.2 |

| c (Å) | 17.7 |

| β (°) | 105.0 |

| Volume (ų) | 4225 |

| Z (molecules/unit cell) | 4 |

| Flack Parameter | 0.02(5) |

Chiroptical techniques, particularly Circular Dichroism (CD) spectroscopy, are powerful for studying chiral molecules in solution. mtoz-biolabs.com The enantiomers of this compound are expected to produce CD spectra that are mirror images of each other. nih.gov The sign and intensity of the observed Cotton effects are directly related to the molecule's absolute configuration and its conformational preferences in a given solvent. nih.gov

The absolute configuration can often be assigned by comparing the experimental CD spectrum with spectra predicted by theoretical calculations, such as time-dependent density functional theory (TD-DFT). researchgate.net This combination of experimental and computational chemistry provides a reliable method for assigning stereochemistry, especially when suitable crystals for X-ray analysis cannot be obtained. researchgate.netschrodinger.com

Conformational Dynamics of the Piperidine (B6355638) Ring System

The piperidine ring is not static; it exists as an equilibrium of different conformations. The nature and position of substituents play a crucial role in determining the position of this equilibrium. rsc.org

The six-membered piperidine ring can adopt several conformations, with the most significant being the chair, boat, and twist-boat forms. rsc.orgwesternsydney.edu.au

Chair Conformation: This is generally the most stable conformation, minimizing both angle strain and torsional strain. The piperidine ring can exist in two distinct chair forms that interconvert via a process known as ring flipping.

Boat Conformation: This is a higher-energy conformation due to eclipsing interactions between protons and a transannular "bowsprit-flagpole" steric interaction. It is typically a transition state between twist-boat forms.

Twist-Boat (or Skew-Boat) Conformation: This form is of intermediate energy, being more stable than the boat but less stable than the chair. nih.gov It is more flexible than the chair and serves as an intermediate in the chair-to-chair interconversion. While typically less populated, the twist-boat conformation can be stabilized in certain substituted systems or through interactions with other molecules, such as in a protein binding site. nih.govnih.gov Computational studies on related N-acylpiperidines have found the twist-boat conformation to be approximately 1.5 kcal/mol less favorable than the chair form. nih.gov

Table 3: General Relative Energies of Piperidine Ring Conformations

| Conformation | Relative Energy (kcal/mol) |

| Chair | 0 (most stable) |

| Twist-Boat | ~4-5 |

| Boat | ~6-7 |

The presence of the 3-methyl and 2-o-tolyl groups profoundly influences the conformational equilibrium of the piperidine ring. nih.gov In a chair conformation, substituents can occupy either equatorial or axial positions. The steric bulk of a substituent generally dictates a strong preference for the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions. researchgate.net

trans-isomer: For the trans isomer, a chair conformation with both the bulky o-tolyl group and the smaller methyl group in equatorial positions ((2e,3e)) would be overwhelmingly favored. The alternative chair form, with both groups in axial positions ((2a,3a)), would be highly destabilized by severe 1,3-diaxial steric repulsion.

cis-isomer: The conformational landscape of the cis isomer is more complex. In a chair conformation, one substituent must be equatorial and the other axial. Two possible chair conformers exist: one with an equatorial o-tolyl and an axial methyl group ((2e,3a)), and the other with an axial o-tolyl and an equatorial methyl group ((2a,3e)). Due to the significantly larger steric demand of the o-tolyl group compared to the methyl group, the equilibrium will be strongly shifted towards the conformer where the o-tolyl group is equatorial. acs.org The (2e,3a) conformer minimizes the severe 1,3-diaxial interactions that would arise from placing the bulky aryl group in the axial position.

The energetic cost of placing a substituent in an axial position, known as the A-value, quantifies this preference. While the A-value for a methyl group is approximately 1.7 kcal/mol, the A-value for a much larger tolyl group would be considerably higher, ensuring its strong preference for the equatorial position.

Chirality and Enantiomerization Barriers in 2-Arylpiperidines

The presence of a stereocenter at the C2 position, bonded to the o-tolyl group, and another at the C3 position, bearing a methyl group, renders this compound a chiral molecule. This chirality gives rise to the existence of enantiomers, which are non-superimposable mirror images of each other. The interconversion between these enantiomers is not always facile and is dictated by an energy barrier known as the enantiomerization barrier.

In the context of 2-arylpiperidines, a key factor influencing this barrier is the phenomenon of atropisomerism. Atropisomerism arises from hindered rotation around a single bond, in this case, the bond connecting the piperidine ring to the o-tolyl group. The ortho-methyl group on the tolyl ring provides significant steric hindrance, restricting the free rotation around the C2-aryl bond. This restricted rotation can lead to stable or semi-stable rotational isomers (rotamers), which behave as distinct enantiomers if the rotational barrier is sufficiently high.

For instance, computational studies on related N-benzhydrylformamides have shown that ortho-substituents significantly hinder the rotation of the aryl fragment, with calculated rotational barriers (ΔG‡) varying based on the nature and size of the substituent. nih.gov Similarly, experimental determination of rotational barriers in 3-(o-aryl)-5-methyl-rhodanines using NMR spectroscopy has provided quantitative data on the energy required for internal rotation around the C-N bond. nih.gov These studies underscore the importance of steric hindrance from ortho-substituents in creating substantial rotational barriers.

The enantiomerization barrier in this compound would be a composite of the energy required for the rotation around the C2-aryl bond (atropisomerization) and the energy for the inversion of the piperidine ring. The piperidine ring typically adopts a chair conformation to minimize steric strain. The interconversion between the two chair forms (ring flipping) also has an associated energy barrier.

The stability of the atropisomers can be classified based on the rotational energy barrier:

Class 1: Barriers < 20 kcal/mol, leading to rapid interconversion at room temperature.

Class 2: Barriers between 20 and 28 kcal/mol, allowing for isolation of enantiomers but with observable racemization over time.

Class 3: Barriers > 28 kcal/mol, resulting in configurationally stable enantiomers at room temperature. nih.gov

Given the steric bulk of the o-tolyl group, it is plausible that this compound could exhibit a significant barrier to rotation, potentially falling into Class 2 or even Class 3 atropisomerism, especially at lower temperatures. However, without direct experimental or computational data for this specific molecule, this remains a well-founded hypothesis based on the behavior of structurally similar compounds.

The synthesis of various regio- and diastereoisomers of methyl-substituted pipecolinates highlights the complexity of controlling stereochemistry in substituted piperidines. nih.govwhiterose.ac.ukrsc.orgnih.gov Computational studies on the thermochemistry of methylpiperidines have also provided valuable data on the stability of different isomers. nih.gov

Based on a comprehensive search of available scientific literature, there is currently insufficient specific research data on the compound "this compound" to generate a thorough and scientifically accurate article that adheres to the detailed computational chemistry outline provided.

Studies focusing on the specific quantum chemical calculations, molecular dynamics simulations, and molecular docking of this compound are not present in the indexed literature. Fulfilling the request would require fabricating data, which is contrary to the principles of scientific accuracy.

Therefore, the requested article cannot be generated at this time.

Computational Chemistry and Theoretical Characterization

In Silico Analysis of Molecular Recognition Elements

Pharmacophore Modeling for Scaffold Design

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This approach is particularly valuable when designing new molecular scaffolds.

A pharmacophore model for a scaffold derived from 3-Methyl-2-o-tolyl-piperidine would typically be developed by studying the interactions of a set of active compounds with a particular receptor. The key pharmacophoric features often include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. For instance, in studies of various piperidine-based compounds, pharmacophore models have been successfully generated to identify crucial structural elements for biological activity. nih.gov

The process of creating a pharmacophore model involves several steps:

Selection of a Training Set: A group of molecules with known biological activity against a specific target is chosen.

Conformational Analysis: The possible three-dimensional shapes (conformations) of each molecule in the training set are generated.

Feature Identification: Common chemical features among the active molecules are identified.

Hypothesis Generation: A 3D arrangement of these features, known as a pharmacophore hypothesis, is created. This hypothesis represents the key interaction points for biological activity.

Validation: The model is tested for its ability to distinguish between active and inactive molecules.

A hypothetical pharmacophore model for a scaffold based on this compound might include the following features, depending on the biological target:

| Pharmacophoric Feature | Potential Contribution from this compound |

| Aromatic Ring | The o-tolyl group |

| Hydrophobic Group | The methyl group and the piperidine (B6355638) ring's hydrocarbon backbone |

| Hydrogen Bond Acceptor/Donor | The nitrogen atom in the piperidine ring (can be protonated to act as a donor) |

Such a validated pharmacophore model can then be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features, thereby identifying new potential drug candidates with different core structures but similar interaction profiles.

Cheminformatics and Virtual Screening for Analog Design

Cheminformatics combines computational techniques with chemical information to support drug discovery. Virtual screening, a key cheminformatics tool, involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This process is significantly faster and more cost-effective than traditional high-throughput screening.

For the design of analogs of this compound, both ligand-based and structure-based virtual screening methods can be employed.

Ligand-Based Virtual Screening: This approach is utilized when the three-dimensional structure of the biological target is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities. A known active molecule, such as a derivative of this compound, would be used as a template to search for structurally similar compounds in a database.

Structure-Based Virtual Screening: When the 3D structure of the target protein is available, molecular docking simulations can be performed. In this process, computational algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The binding affinity is then estimated using a scoring function. For designing analogs of this compound, various modifications could be computationally evaluated for their potential to improve binding to a specific target.

A typical workflow for virtual screening to design analogs of this compound would involve:

Library Preparation: A virtual library of compounds, including derivatives of the lead molecule, is compiled.

Target Preparation: If using a structure-based approach, the 3D structure of the target protein is prepared for docking.

Screening: The virtual library is screened using either ligand-based similarity searches or structure-based docking.

Hit Identification and Prioritization: Compounds with high similarity scores or favorable docking scores are identified as "hits" and prioritized for further investigation.

Data from a Hypothetical Virtual Screening Study:

The following table illustrates the type of data that might be generated in a virtual screening study for analogs of this compound, targeting a hypothetical protein kinase.

| Compound ID | Modification on Piperidine Scaffold | Docking Score (kcal/mol) | Predicted IC50 (µM) |

| Lead-001 | 3-Methyl, 2-o-tolyl | -8.5 | 2.5 |

| Analog-001 | 3-Ethyl, 2-o-tolyl | -8.2 | 3.1 |

| Analog-002 | 3-Methyl, 2-(p-chlorophenyl) | -9.1 | 1.2 |

| Analog-003 | 3-Methyl, 2-o-tolyl, N-benzyl | -7.9 | 4.5 |

These computational predictions would then guide the synthesis and experimental testing of the most promising analogs, accelerating the drug discovery process.

Chemical Reactivity and Derivatization Strategies of 3 Methyl 2 O Tolyl Piperidine

Functionalization of the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom in the piperidine ring of 3-Methyl-2-o-tolyl-piperidine is a secondary amine, making it a nucleophilic center and a site for a variety of functionalization reactions.

Common derivatization strategies for the piperidine nitrogen include:

N-Alkylation: The introduction of an alkyl group onto the nitrogen atom can be achieved through reaction with alkyl halides or via reductive amination with aldehydes or ketones. The choice of the alkylating agent and reaction conditions can be tailored to introduce a wide range of substituents.

N-Acylation: The reaction of the piperidine nitrogen with acyl chlorides or anhydrides results in the formation of amides. This transformation is often used to introduce carbonyl-containing functional groups.

N-Arylation: The formation of a carbon-nitrogen bond between the piperidine nitrogen and an aromatic ring can be accomplished through methods such as the Buchwald-Hartwig amination, which utilizes a palladium catalyst.

Formation of N-Heterocyclic Derivatives: The nitrogen atom can also be incorporated into other heterocyclic systems through various cyclization reactions.

These modifications can significantly alter the steric and electronic properties of the molecule, providing a means to synthesize a diverse library of analogues.

Modifications at the Piperidine Ring Carbons (e.g., C2, C3)

The carbon atoms of the piperidine ring, particularly those in close proximity to the nitrogen atom (C2 and C6), are susceptible to functionalization through various C-H activation strategies. The presence of the methyl group at the C3 position and the o-tolyl group at the C2 position introduces steric hindrance that would influence the regioselectivity of these reactions.

Potential modifications at the piperidine ring carbons include:

α-Lithiation and Subsequent Electrophilic Quench: The protons on the carbons adjacent to the nitrogen (C2 and C6) are acidic and can be removed by a strong base, such as an organolithium reagent, to form an α-amino organolithium species. This intermediate can then react with a variety of electrophiles to introduce new substituents at these positions. The steric bulk of the o-tolyl group at C2 would likely direct lithiation to the C6 position.

Metal-Catalyzed C-H Functionalization: Transition metal catalysts, such as rhodium and palladium, have been employed for the direct functionalization of C-H bonds in piperidines. The regioselectivity of these reactions is often controlled by the choice of catalyst and directing groups on the nitrogen atom. For this compound, functionalization at the less sterically hindered C4, C5, and C6 positions might be favored.

Radical-Mediated Reactions: The piperidine ring can also be functionalized through radical-mediated processes, which can offer alternative regioselectivities compared to ionic reactions.

Reactions Involving the o-Tolyl Moiety

The o-tolyl group attached to the C2 position of the piperidine ring provides another site for chemical modification. The aromatic ring can undergo electrophilic aromatic substitution reactions, and the methyl group can be functionalized.

Potential reactions involving the o-tolyl moiety include:

Electrophilic Aromatic Substitution: The aromatic ring of the o-tolyl group can be substituted with various electrophiles, such as halogens, nitro groups, or acyl groups. The position of substitution will be directed by the activating effect of the alkyl group and the steric hindrance imposed by the piperidine ring.

Benzylic Functionalization: The methyl group on the tolyl ring is a benzylic position and can be functionalized through radical halogenation or oxidation to introduce new functional groups, such as a halomethyl or a carboxyl group.

Cross-Coupling Reactions: If a halo-substituent is introduced onto the aromatic ring, it can serve as a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, to form new carbon-carbon bonds.

Stereoselective Derivatization to Generate Analogues

This compound possesses two stereocenters at the C2 and C3 positions of the piperidine ring. This means that the compound can exist as four possible stereoisomers (a pair of enantiomers for both the cis and trans diastereomers). Stereoselective derivatization would involve reactions that proceed with a high degree of control over the formation of a specific stereoisomer.

Strategies for stereoselective derivatization could include:

Use of Chiral Catalysts: Enantioselective reactions catalyzed by chiral transition metal complexes or organocatalysts can be employed to introduce new functional groups with a high degree of stereocontrol. For example, asymmetric hydrogenation of a derivatized, unsaturated piperidine ring could establish new stereocenters.

Substrate-Controlled Diastereoselective Reactions: The existing stereocenters in a specific isomer of this compound can influence the stereochemical outcome of subsequent reactions. The steric hindrance and conformational preferences of the starting material can direct the approach of reagents to favor the formation of one diastereomer over another.

Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product.

The development of stereoselective methods for the derivatization of this compound would be crucial for the synthesis of specific stereoisomers, which may exhibit different biological activities.

Applications of 3 Methyl 2 O Tolyl Piperidine in Chemical Research

As a Chiral Building Block in Organic Synthesis

The inherent chirality of 3-Methyl-2-o-tolyl-piperidine, arising from its substituted piperidine (B6355638) ring, makes it a valuable chiral building block in organic synthesis. Chiral building blocks are enantiomerically pure or enriched compounds that serve as starting materials for the synthesis of more complex, stereochemically defined molecules. The presence of both a methyl group at the 3-position and an o-tolyl group at the 2-position establishes specific stereocenters that can be exploited to induce chirality in subsequent synthetic transformations.

Researchers utilize this compound to construct larger molecules with controlled three-dimensional arrangements. Its rigid piperidine core can serve as a scaffold to orient appended functional groups in a predictable manner, which is crucial for the synthesis of biologically active compounds where stereochemistry often dictates efficacy and selectivity. The synthesis of complex natural products and novel pharmaceutical agents frequently relies on the strategic incorporation of such chiral fragments.

As a Ligand or Auxiliary in Asymmetric Catalysis

In the realm of asymmetric catalysis, the design and synthesis of effective chiral ligands are of paramount importance. This compound can function as a precursor to or a component of chiral ligands and auxiliaries. A chiral ligand coordinates to a metal center to form a chiral catalyst, which can then promote a chemical reaction to proceed with high enantioselectivity, yielding a desired stereoisomer of the product.

The nitrogen atom within the piperidine ring of this compound can act as a coordination site for a metal. The steric and electronic properties of the methyl and o-tolyl substituents play a critical role in creating a chiral environment around the metal center. This chiral pocket can effectively discriminate between different stereochemical pathways of a reaction, thereby directing the formation of one enantiomer over the other. Similarly, when used as a chiral auxiliary, the compound is temporarily attached to a substrate to guide a stereoselective reaction, after which it is cleaved and can often be recovered.

Development of Chemical Probes for In Vitro Molecular Studies

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme, to study its function in a biological system. The development of potent and selective chemical probes is essential for understanding disease pathways and for the validation of new drug targets. The this compound structure can serve as a core scaffold for the development of such probes.

By systematically modifying the structure of this compound, for example, by introducing reporter groups such as fluorescent tags or reactive functionalities for covalent labeling, chemists can create a library of compounds. These compounds can then be screened for their ability to bind to a target of interest in in vitro assays. The defined stereochemistry of the piperidine core can be a key determinant of binding affinity and selectivity, as biological macromolecules are themselves chiral and often exhibit stereospecific recognition.

Contribution to Structure-Activity Relationship (SAR) Studies for Molecular Recognition

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development. These studies involve synthesizing a series of structurally related compounds and evaluating how systematic changes in their chemical structure affect their biological activity. The goal is to identify the key structural features responsible for the desired pharmacological effect.

The this compound framework is an excellent platform for conducting SAR studies. The piperidine ring, the methyl group, and the o-tolyl group each represent points of potential modification. For instance, the position and nature of the substituent on the tolyl ring can be varied, the methyl group can be replaced with other alkyl groups, and the stereochemistry of the piperidine ring can be altered. By synthesizing and testing these analogs, researchers can build a detailed understanding of the molecular recognition events between the compound and its biological target. This information is invaluable for the rational design of more potent and selective therapeutic agents.

The following table summarizes the key applications of this compound in chemical research:

| Application Area | Role of this compound | Key Structural Features Utilized |

| Organic Synthesis | Chiral Building Block | Inherent chirality, rigid scaffold |

| Asymmetric Catalysis | Ligand or Auxiliary | Nitrogen coordination site, steric bulk of substituents |

| Molecular Studies | Chemical Probe Scaffold | Modifiable core structure, defined stereochemistry |

| Drug Discovery | Platform for SAR Studies | Multiple points for structural modification |

Future Research Directions and Emerging Methodologies

Sustainable and Green Chemistry Approaches in Piperidine (B6355638) Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of piperidine derivatives to minimize environmental impact and improve efficiency. rasayanjournal.co.in Traditional methods often involve hazardous reagents and generate significant waste. rasayanjournal.co.in Modern research focuses on developing more sustainable alternatives.

Key green chemistry strategies include:

Catalysis: The use of catalysts, including metal-based and organocatalysts, can facilitate reactions with higher atom economy, reducing the formation of byproducts. rasayanjournal.co.inmdpi.com For instance, catalytic hydrogenation of pyridine (B92270) precursors is a prominent method, with ongoing research into non-metal alternatives like borenium and hydrosilanes to avoid heavy metal contamination. nih.gov

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a complex product, which significantly reduces reaction time, solvent usage, and purification steps. rasayanjournal.co.in Cascade reactions, which involve a series of intramolecular transformations, are also being explored to construct the piperidine ring in a highly efficient manner. mdpi.com

Alternative Energy Sources: Microwave-assisted and ultrasonic synthesis are being employed to accelerate reaction rates and improve yields, often under solvent-free conditions. rasayanjournal.co.in

Safer Solvents: The replacement of hazardous organic solvents with greener alternatives like ionic liquids or even water is a major focus. rasayanjournal.co.innih.gov Research has demonstrated the feasibility of conducting reactions like the aza-Diels–Alder reaction in aqueous media to produce piperidine-based heterocycles. nih.gov

An efficient green chemistry approach has been developed for N-substituted piperidones, which are key precursors to piperidines. This method presents significant advantages over classical routes like the Dieckman condensation by improving atom economy and minimizing waste streams. nih.govscribd.com

Table 1: Comparison of Green Synthesis Strategies for Piperidines

| Strategy | Advantages | Examples |

|---|---|---|

| Catalysis | High atom economy, reduced byproducts, milder reaction conditions. | Catalytic hydrogenation of pyridines, Ni-catalyzed cycloadditions. mdpi.comnih.gov |

| Multicomponent Reactions | Reduced steps, lower solvent use, increased efficiency. | Domino processes involving Michael additions and Mannich reactions. mdpi.com |

| Alternative Energy | Faster reactions, higher yields, potential for solvent-free conditions. | Microwave-assisted and ultrasonic synthesis. rasayanjournal.co.in |

| Green Solvents | Reduced toxicity and environmental impact. | Use of ionic liquids or water as reaction media. rasayanjournal.co.innih.gov |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing organic synthesis by enabling the rapid prediction of reaction outcomes and the design of novel synthetic routes. rjptonline.org For complex molecules like substituted piperidines, these computational tools can analyze vast datasets of chemical reactions to identify patterns that may not be apparent to human chemists. dartmouth.edu

Key applications in piperidine synthesis include:

Forward-Reaction Prediction: ML models can predict the likely products of a reaction, including major and minor side products, given a set of reactants and conditions. nih.gov This helps in validating proposed synthetic steps and anticipating potential impurities. nih.gov Some algorithms treat reacting molecules and products as different "languages" and use machine translation principles to predict the outcome with high accuracy. cam.ac.uk

Retrosynthetic Analysis: AI platforms can propose multiple synthetic pathways for a target molecule, breaking it down into simpler, commercially available starting materials. This computer-aided synthetic planning (CASP) can uncover unconventional and more efficient routes.

Yield and Selectivity Prediction: Algorithms are being developed to forecast not just the product of a reaction but also its yield and stereoselectivity. rjptonline.orgdartmouth.edu By analyzing molecular structures and reaction parameters, these tools can guide chemists toward conditions that maximize the formation of the desired isomer, a critical challenge in the synthesis of polysubstituted piperidines. eurekalert.org

Exploration of Unconventional Reactivity Patterns

Moving beyond traditional cyclization and reduction methods, researchers are exploring unconventional reactivity patterns to construct and functionalize the piperidine scaffold. These novel approaches provide access to previously inaccessible substitution patterns and stereochemical arrangements.

Examples of emerging strategies include:

Radical Cyclizations: Intramolecular radical-mediated cyclizations offer a powerful way to form the piperidine ring. nih.gov Methods involving N-radicals or radical C-H amination can create C-N bonds under mild conditions, providing access to diverse piperidine structures. mdpi.com

Transition Metal-Catalyzed Cycloadditions: Nickel-catalyzed [4+2] cycloaddition of compounds like 3-azetidinone with alkynes provides a direct and highly regioselective route to substituted piperidones. nih.gov This method is notable for its broad substrate scope and the ability to proceed with complete retention of stereochemistry from enantiopure starting materials. nih.gov

Reductive Hydroamination/Cyclization Cascades: An intramolecular cascade involving the acid-mediated functionalization of an alkyne followed by reduction of an iminium ion intermediate has been shown to produce piperidines stereoselectively. mdpi.com

C-H Activation/Functionalization: Direct functionalization of C-H bonds on a pre-existing piperidine ring is a highly sought-after strategy for late-stage modification, allowing for the efficient synthesis of analogues without de novo ring construction.

These innovative methods expand the synthetic chemist's toolkit, enabling the creation of highly substituted and structurally complex piperidines that are challenging to synthesize using conventional approaches. nih.gov

Advanced Multidimensional Spectroscopic Techniques for Dynamic Structural Characterization

The precise structural and stereochemical characterization of polysubstituted piperidines is critical for understanding their chemical properties and biological activity. The conformational flexibility of the six-membered ring, along with the presence of multiple stereocenters in molecules like 3-Methyl-2-o-tolyl-piperidine, necessitates the use of advanced spectroscopic techniques.

Modern nuclear magnetic resonance (NMR) spectroscopy is the cornerstone of this characterization:

Multidimensional NMR: 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for assigning the proton (¹H) and carbon (¹³C) signals and establishing the connectivity of the molecular skeleton. nih.gov

Nuclear Overhauser Effect (NOE) Spectroscopy: Experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) are crucial for determining the relative stereochemistry of substituents. mdpi.com By measuring through-space interactions between protons, NOESY can distinguish between cis and trans isomers and elucidate the preferred conformation of the piperidine ring. mdpi.com

¹⁵N NMR Spectroscopy: The use of ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atom within the piperidine ring, which can be influenced by substituent effects and protonation states. optica.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of the synthesized compounds. nih.gov

The combination of these advanced techniques allows for a comprehensive and dynamic characterization of complex piperidine derivatives, ensuring the correct structural assignment of novel compounds. nih.govmdpi.com

Table 2: Advanced Spectroscopic Techniques for Piperidine Characterization

| Technique | Information Provided | Application Example |

|---|---|---|

| ¹H-¹³C HMBC | Long-range (2-3 bond) correlations between protons and carbons. | Confirming connectivity across quaternary carbons or heteroatoms. mdpi.com |

| ¹H-¹H NOESY | Through-space correlations between protons. | Differentiating between cis and trans diastereomers. mdpi.com |

| ¹⁵N NMR | Electronic environment of the nitrogen atom. | Studying protonation and substituent effects on the amine. optica.org |

| HRMS | Exact mass and elemental composition. | Confirming the molecular formula of a new compound. nih.gov |

Computational Prediction of Novel Chemical Transformations

Computational chemistry has become an indispensable tool for predicting the feasibility of novel reactions and understanding complex reaction mechanisms. For piperidine synthesis, computational methods can guide experimental work by identifying promising reaction pathways and predicting the properties of target molecules before they are synthesized in the lab.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations are widely used to model reaction mechanisms, determine the structures of transition states, and calculate activation energies. researchgate.net This information helps in understanding why certain reactions are favored over others and can predict the regioselectivity and stereoselectivity of a transformation.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of molecules over time, providing insights into the conformational preferences of substituted piperidines. researchgate.net This is particularly important for understanding how the 3D shape of a molecule influences its reactivity and interactions with other molecules, such as enzymes or receptors.

Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of piperidine derivatives, docking is often used to predict the binding affinity and mode of interaction with a biological target, guiding the design of new therapeutic agents. researchgate.net

By computationally screening potential reactions and substrates, researchers can prioritize experiments that are most likely to succeed, thereby saving time and resources. This synergy between computational prediction and experimental validation is accelerating the discovery of novel chemical transformations for the synthesis of complex piperidines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.